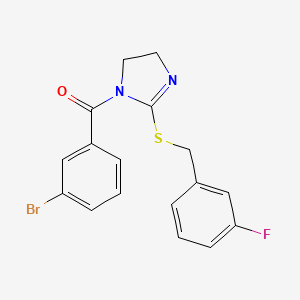

(3-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

描述

This compound belongs to the methanone class, featuring a 4,5-dihydroimidazole core linked to a 3-bromophenyl group and a 3-fluorobenzylthio substituent. The structure combines halogenated aromatic rings (bromo and fluoro) with a sulfur-containing side chain, which may influence its electronic properties and biological activity. For example, a closely related furyl-substituted analog (5-bromo-2-furyl variant) has a molecular formula of C₁₅H₁₂BrFN₂O₂S, an average mass of 383.235 Da, and a ChemSpider ID of 2809098 . Substitutions at the phenyl or benzyl positions significantly alter physicochemical properties, as seen in other analogs (discussed below).

属性

IUPAC Name |

(3-bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN2OS/c18-14-5-2-4-13(10-14)16(22)21-8-7-20-17(21)23-11-12-3-1-6-15(19)9-12/h1-6,9-10H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYVAJNUGRJSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that features a unique combination of functional groups, including a bromophenyl moiety and a thioether linked to an imidazole derivative. This structural diversity suggests potential biological activities that are of interest in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 375.27 g/mol. The presence of halogen substituents (bromine and fluorine) can enhance the lipophilicity and bioactivity of the compound, making it a candidate for various pharmacological applications.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The imidazole ring can coordinate with metal ions, while the bromophenyl and fluorobenzylthio groups may engage in hydrogen bonding and π-π stacking interactions, influencing enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Antitumor Activity : Compounds bearing imidazole rings have been reported to show significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives with similar functionalities have demonstrated IC50 values in the low micromolar range against human cancer cells .

- Antimicrobial Properties : The presence of thioether groups in related compounds has been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

- Enzyme Inhibition : Imidazole derivatives are known to inhibit specific enzymes, such as lipoxygenases, which play a role in inflammatory processes. This inhibition can lead to reduced inflammation and associated symptoms .

Case Studies and Research Findings

- Antitumor Activity : A study on thiazole-bearing compounds revealed that structural modifications could significantly enhance their cytotoxic potential. For example, substituents on the phenyl ring were crucial for activity against Jurkat cells (IC50 = 1.61 µg/mL) . Similar structure-activity relationships (SAR) could be explored for the target compound.

- Antimicrobial Testing : In another investigation, thiazole derivatives were synthesized and tested for their antibacterial efficacy. Compounds showed promising results against multiple bacterial strains, indicating that the thioether functionality might contribute to their mode of action .

- Enzyme Interaction Studies : Molecular dynamics simulations have been employed to study the interactions between imidazole derivatives and target proteins, revealing that hydrophobic contacts play a significant role in binding affinity .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| Compound A | Thiazole + phenyl | Antitumor | 1.61 |

| Compound B | Imidazole + thiol | Antimicrobial | 10–30 |

| Compound C | Imidazole + halogen | Enzyme Inhibition | <5 |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone

- Key Differences : Replaces the 3-bromophenyl group with a 5-bromo-2-furyl moiety.

- This compound has a slightly lower molecular mass (383.235 Da) due to the oxygen atom in the furan ring .

Compound B : (3-Bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Key Differences : Substitutes the 3-fluorobenzylthio group with a 3-methylbenzylthio group.

Modifications to the Heterocyclic Core

Compound C : 4-{[Cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl]carbonyl}morpholine (2a)

- Key Differences : Replaces the benzylthio and bromophenyl groups with tris(4-methoxyphenyl) substituents and adds a morpholine ring.

- Impact : The tris-methoxy groups increase steric bulk and electron-donating capacity, while the morpholine enhances solubility. However, the synthesis yield is lower (40% ) compared to other derivatives .

Compound D : (4-Methylpiperidin-1-yl)(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2d)

Sulfur-Containing Side Chain Variations

Compound E : 2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylpropan-1-one

- Key Differences : Replaces the dihydroimidazole core with a benzimidazole system and modifies the sulfanyl side chain.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Electronic Effects : Fluorine and bromine substituents enhance electrophilicity, which may improve binding to biological targets (e.g., enzymes or receptors) compared to methyl or methoxy groups .

- Synthetic Efficiency : Compounds with bulkier substituents (e.g., tris(4-methoxyphenyl)) show lower yields (37–42% ) due to steric challenges, while smaller groups (e.g., 4-methylpiperidinyl) achieve higher yields (75% ) .

- Spectral Confirmation : NMR data for analogs (e.g., δH 3.72 for methoxy groups in Compound C) validate structural assignments, suggesting similar methodologies could confirm the target compound’s structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。